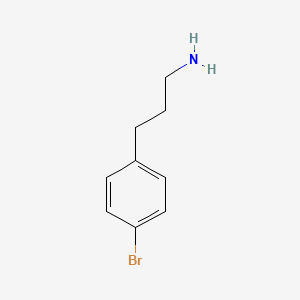

3-(4-Bromophenyl)propan-1-amine

Beschreibung

Contextualization as a Chemical Building Block

3-(4-Bromophenyl)propan-1-amine, with the chemical formula C9H12BrN, is a primary amine that is recognized for its utility as a versatile intermediate in organic synthesis. musechem.commdpi.comacs.orgsigmaaldrich.com Its structure incorporates a brominated aromatic ring and a flexible three-carbon chain terminating in an amino group, features that offer multiple sites for chemical modification. This dual reactivity allows for its participation in a variety of synthetic transformations, making it a valuable starting material for the construction of more complex molecules. musechem.com The compound is often employed in the development of pharmaceuticals and other bioactive molecules due to the strategic placement of its functional groups. musechem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 65984-53-4 |

| Molecular Formula | C9H12BrN |

| Molecular Weight | 214.10 g/mol |

| Boiling Point | 280.5 ± 23.0 °C at 760 mmHg |

| Density | 1.4 ± 0.1 g/cm³ |

| Flash Point | 123.4 ± 22.6 °C |

This data is compiled from various chemical suppliers and databases.

Structural Significance of the Bromophenyl and Propan-1-amine Moieties

The synthetic versatility of this compound is rooted in the distinct chemical properties of its two key structural components: the 4-bromophenyl group and the propan-1-amine side chain.

The 4-bromophenyl group serves as a crucial handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The bromine atom, being a halogen, is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This includes well-established methodologies such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. eie.grresearchgate.net This reactivity allows for the introduction of a wide range of substituents at the para-position of the phenyl ring, enabling the synthesis of a diverse library of derivatives. For instance, the bromine atom can be substituted with aryl, alkyl, or alkynyl groups, significantly expanding the molecular complexity and diversity of the resulting products. eie.gr

The propan-1-amine moiety provides a nucleophilic primary amine group and a flexible three-carbon linker. The primary amine is reactive towards a variety of electrophiles, enabling transformations such as acylation, alkylation, and condensation reactions. sigmaaldrich.comresearchgate.net This reactivity is fundamental to the construction of nitrogen-containing heterocyclic systems. The propyl chain offers conformational flexibility, which can be crucial for the biological activity of the final molecule by allowing optimal interaction with biological targets. The amine group's basicity also allows for the formation of ammonium (B1175870) salts, which can influence the solubility and handling of the compound and its derivatives. sigmaaldrich.com

Overview of Research Areas in Synthetic Organic Chemistry

Research involving this compound and structurally related compounds spans several key areas of synthetic organic chemistry, primarily focused on the construction of heterocyclic compounds and other molecules of medicinal interest.

One significant area of application is in the synthesis of nitrogen-containing heterocycles . kit.edu These structural motifs are prevalent in a vast number of pharmaceuticals and natural products. The primary amine of this compound can participate in cyclization reactions to form various heterocyclic rings. For example, it can be a precursor for the synthesis of quinolines, which are known for their broad spectrum of biological activities. psu.edumdpi.comnih.govtandfonline.com The general strategy often involves the reaction of the amine with a suitable carbonyl compound, followed by an intramolecular cyclization and aromatization sequence.

Another important research direction is its use in multicomponent reactions (MCRs) . MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. The amine functionality of this compound makes it an ideal component in MCRs for the synthesis of diverse scaffolds, such as β-amino carbonyl compounds. scispace.com

Furthermore, the presence of the bromophenyl group facilitates its use in the synthesis of bioactive molecules and pharmaceutical intermediates through cross-coupling strategies. musechem.comsemanticscholar.org The ability to introduce various substituents on the phenyl ring allows for the fine-tuning of the pharmacological properties of the target molecules. For instance, derivatives of this compound have been investigated in the context of developing novel therapeutic agents. rsc.org

Table 2: Examples of Heterocyclic Systems Synthesized from Amines

| Heterocyclic System | General Synthetic Approach | Key Reactants |

| Quinolines | Pfitzinger or Friedländer synthesis | Amine, Carbonyl compound |

| Thiazolidin-4-ones | One-pot three-component reaction | Amine, Aldehyde, Thioglycolic acid |

| Indoles | Fischer, Bischler, or Larock synthesis | Amine derivatives, Carbonyl compounds |

| Pyrroles | Paal-Knorr or Hantzsch synthesis | Amine, Dicarbonyl compound |

This table provides a generalized overview of synthetic routes to common nitrogen-containing heterocycles where primary amines are key starting materials. kit.edunih.govbeilstein-journals.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHIIAOBOIOENJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 3 4 Bromophenyl Propan 1 Amine

Reactions Involving the Primary Amine Functionality

The primary amine group in 3-(4-bromophenyl)propan-1-amine is a nucleophilic center and a weak base, rendering it susceptible to a variety of chemical reactions. These reactions are fundamental to the construction of more complex molecular architectures.

Acylation and Amide Bond Formation

The primary amine of this compound readily undergoes acylation with acylating agents such as acyl chlorides and acid anhydrides to form stable amide bonds. lkouniv.ac.inresearchgate.net This reaction is a cornerstone of peptide synthesis and is widely used to introduce various substituents onto the amine nitrogen. The general principle involves the activation of a carboxylic acid, which then reacts with the amine to form the amide linkage. researchgate.net

For instance, the reaction with 3-(4-bromophenyl)propionic acid in the presence of a coupling agent would yield the corresponding N-[3-(4-bromophenyl)propyl]-3-(4-bromophenyl)propanamide. The reaction conditions for acylation can be tailored to accommodate a wide range of substrates, including those with sensitive functional groups. organic-chemistry.org The use of different acylating agents allows for the synthesis of a diverse library of amide derivatives. nih.gov

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product | Reference |

|---|---|---|

| 3-(4-bromophenyl)propionic acid | N-[3-(4-bromophenyl)propyl]-3-(4-bromophenyl)propanamide | nih.gov |

Reductive and Oxidative Transformations of the Amino Group

The amino group of this compound can be transformed through both reductive and oxidative processes. Reductive amination, a powerful method for forming C-N bonds, involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to a more substituted amine. masterorganicchemistry.com This process is a reliable alternative to direct alkylation, which often suffers from over-alkylation. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com For example, reacting this compound with an appropriate aldehyde or ketone can yield secondary or tertiary amines. masterorganicchemistry.com

Conversely, the amino group can undergo oxidation. The specific products of oxidation depend on the oxidizing agent used and the reaction conditions. For instance, oxidation can lead to the formation of nitroso, nitro, or other nitrogen-containing functional groups. The electrochemical oxidation of related aromatic amines has been studied, indicating the potential for such transformations. researchgate.net

Formation of Schiff Bases and Imine Derivatives

Primary amines, including this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. lkouniv.ac.inmdpi.com This condensation reaction typically involves the removal of a water molecule and is often catalyzed by an acid or base. lkouniv.ac.in The resulting imine contains a carbon-nitrogen double bond (azomethine group) and can serve as a versatile intermediate for further chemical modifications. mdpi.comscience.gov

For example, the reaction of this compound with an aromatic aldehyde would yield the corresponding N-benzylidene-3-(4-bromophenyl)propan-1-amine. researchgate.net These imine derivatives are not only important synthetic intermediates but have also been investigated for their biological activities. mdpi.comresearchgate.net The formation of thiazol-2-imine derivatives has been achieved through the condensation of thiourea (B124793) derivatives with α-bromo-acetophenones, showcasing the utility of imine formation in heterocyclic synthesis. pensoft.net

Table 2: Examples of Schiff Base/Imine Formation

| Carbonyl Compound | Product Type | Reference |

|---|---|---|

| Aromatic Aldehydes | N-benzylidene derivatives | researchgate.net |

| Ketones | Imine derivatives | lkouniv.ac.in |

Salt Formation and Protonation Studies

As a basic compound, the primary amine functionality of this compound can readily react with acids to form ammonium (B1175870) salts. This property is fundamental to its handling and purification. Protonation of the nitrogen atom occurs in the presence of an acid, leading to the formation of a positively charged ammonium ion. lkouniv.ac.in

The basicity of the amine is influenced by the electronic effects of the substituents on the aromatic ring. lkouniv.ac.in In the case of this compound, the electron-withdrawing nature of the bromine atom can slightly decrease the basicity compared to an unsubstituted analogue. However, it remains sufficiently basic to form stable salts with various inorganic and organic acids. For instance, reaction with hydrochloric acid would yield 3-(4-bromophenyl)propan-1-aminium chloride. The formation of such salts can alter the physical properties of the compound, such as its solubility.

Reactions at the Bromophenyl Moiety

The bromine atom attached to the phenyl ring provides a handle for a different set of chemical transformations, primarily involving the aromatic core of the molecule.

Nucleophilic Aromatic Substitution Reactions

The bromine atom on the phenyl ring of this compound can be replaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNA_r) reactions. This type of reaction is typically facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org While the propan-1-amine group is not strongly electron-withdrawing, under appropriate conditions, the bromine can be displaced.

The reactivity in nucleophilic aromatic substitution follows the order F > Cl > Br > I, meaning that bromo-substituted rings are generally less reactive than their fluoro- and chloro-counterparts. masterorganicchemistry.com However, with strong nucleophiles or under forcing conditions, the substitution can proceed. This allows for the introduction of a wide range of functional groups, such as ethers, amines, and thioethers, onto the aromatic ring, further expanding the synthetic utility of this compound.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-[3-(4-bromophenyl)propyl]-3-(4-bromophenyl)propanamide |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| N-benzylidene-3-(4-bromophenyl)propan-1-amine |

| 3-(4-bromophenyl)propan-1-aminium chloride |

| Hydrochloric acid |

| 3-(4-bromophenyl)propionic acid |

| Acyl chlorides |

| Acid anhydrides |

| Aldehydes |

| Ketones |

| Thiourea |

Metal-Mediated Cross-Coupling Reactions (e.g., carbon-carbon, carbon-heteroatom coupling)

The bromine atom on the phenyl ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The primary amine of the substrate often requires protection (e.g., as a carbamate (B1207046) or amide) prior to the coupling reaction to prevent side reactions and catalyst deactivation.

Carbon-Carbon Bond Formation:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a biaryl structure. researchgate.netrsc.org For this compound, this allows for the introduction of various aryl or vinyl substituents at the 4-position of the phenyl ring. The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand in the presence of a base. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new substituted alkene. uwindsor.cachemrxiv.org This method enables the extension of the aromatic core by introducing alkenyl groups, which can be further functionalized. The reaction conditions typically involve a palladium catalyst, a base, and often a phosphine ligand. uwindsor.caclockss.org

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org This reaction is highly valuable for creating rigid, linear extensions to the molecular framework.

Carbon-Heteroatom Bond Formation:

Buchwald-Hartwig Amination: This powerful method is used to form a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This allows for the synthesis of diarylamines or N-aryl alkylamines, significantly expanding the structural diversity of derivatives. The reaction requires a palladium catalyst with specialized, often bulky, phosphine ligands and a strong base. wikipedia.orgguidechem.com

The table below summarizes the potential cross-coupling reactions for a protected derivative of this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Product Class |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C(sp²)–C(sp²) | Biaryl derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | C(sp²)–C(sp²) | Stilbene derivative |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(sp²)–C(sp) | Arylalkyne derivative |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | C(sp²)–N | Diaryl or Arylalkyl amine |

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or sec-BuLi), facilitating deprotonation at the adjacent ortho position. wikipedia.org

In the case of this compound, the primary amine itself is not an effective DMG. However, after conversion to a more effective DMG, such as a pivalamide (B147659) (–NHCOtBu), a carbamate (–NHCOOR), or a tertiary amine, ortho-metalation can be achieved. wikipedia.orgorganic-chemistry.org The DMG coordinates the lithium reagent, directing deprotonation to the C-3 position (ortho to the DMG).

A potential complication is the presence of the bromine atom. With aryl bromides, lithium-halogen exchange can be a competing and often faster reaction than deprotonation. uwindsor.ca To favor DoM, a non-coordinating, sterically hindered base like lithium diisopropylamide (LDA) or a magnesium-based reagent like TMPMgCl·LiCl can sometimes be used. wikipedia.orgharvard.edu

Once the ortho-lithiated or ortho-magnesiated species is formed, it can be quenched with various electrophiles to introduce a wide range of substituents at the C-3 position.

The table below outlines the general strategy for Directed Ortho-Metalation.

| Step | Procedure | Reagents (Typical) | Intermediate/Product |

| 1. Protection | Conversion of the primary amine to a suitable DMG. | Pivaloyl chloride, t-Boc anhydride (B1165640) | N-protected this compound |

| 2. Metalation | Deprotonation at the position ortho to the DMG. | sec-BuLi, TMEDA, THF, -78 °C | 3-lithiated-4-bromo-phenyl derivative |

| 3. Quenching | Reaction with an electrophile (E⁺). | I₂, DMF, (CH₃)₂S₂, etc. | 3-substituted-4-bromo-phenyl derivative |

Modifications of the Propan-1-amine Chain

The primary amine of the propan-1-amine chain is a nucleophilic center that can undergo a variety of chemical modifications, including alkylation, acylation, and cyclization reactions.

Alkylation and Chain Extension

The direct N-alkylation of the primary amine in this compound with alkyl halides is a straightforward method to produce secondary and tertiary amines. However, a significant challenge with this reaction is the lack of selectivity, often leading to over-alkylation. The product secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt. acs.org

To achieve controlled mono-alkylation, reductive amination is a more effective strategy. This involves reacting the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the secondary amine.

Chain extension can also be accomplished through reactions like Michael addition to α,β-unsaturated esters or nitriles, or by acylation followed by reduction of the resulting amide. For instance, acylation with an acyl chloride (e.g., acetyl chloride) yields an amide, which can then be reduced with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to give the corresponding N-ethyl derivative.

| Reaction Type | Reagent(s) | Product Type | Notes |

| Direct Alkylation | Alkyl halide (e.g., CH₃I) | Secondary, Tertiary, Quaternary Amines | Prone to over-alkylation. |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary or Tertiary Amine | Generally provides better selectivity for mono-alkylation. |

| Acylation-Reduction | Acyl chloride, then LiAlH₄ | Secondary Amine | Two-step process for controlled alkylation. |

| Michael Addition | α,β-Unsaturated ester | β-Amino ester | Extends the chain and introduces a new functional group. |

Cyclization Reactions to Form Heterocyclic Derivatives

The bifunctional nature of this compound, possessing both an aromatic ring and a nucleophilic amine, makes it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. slideshare.net Intramolecular cyclization reactions can lead to the formation of fused ring systems.

One notable strategy involves an intramolecular Heck reaction. After N-acylation with a suitable partner, a palladium-catalyzed cyclization can occur between the aryl bromide and a double bond incorporated into the N-acyl group, leading to the formation of nitrogen heterocycles. clockss.org

Advanced Structural Characterization and Spectroscopic Elucidation

Single Crystal X-ray Diffraction Analysis

The initial step in a crystallographic analysis is the determination of the unit cell parameters, which define the crystal system (e.g., monoclinic, orthorhombic) and the space group. The space group describes the symmetry elements present within the crystal. For example, a study on a related compound, 3-(dimethylamino)-1-p-tolylpropan-1-one hydrochloride, confirmed its molecular and crystal structure through this method researchgate.net. Analysis of related bromophenyl structures shows they often crystallize in common space groups like P2₁/c or Pbca iucr.org. This information is fundamental as it reveals the inherent symmetry of the molecular packing.

A detailed analysis of the crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of 3-(4-Bromophenyl)propan-1-amine. Key features of interest would include:

The geometry of the 4-bromophenyl ring, which is expected to be largely planar.

The conformation of the propyl-amine side chain. Due to the free rotation around the C-C single bonds, the chain is flexible and can adopt various conformations. The specific conformation in the crystal would be determined by the interplay of intermolecular forces.

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The primary amine (-NH₂) group is a classic hydrogen bond donor. In a crystal structure, it would be expected to form strong hydrogen bonds with acceptor atoms on neighboring molecules. If crystallized as a hydrochloride salt, the protonated aminium group (-NH₃⁺) would form robust hydrogen bonds with the chloride counter-ion iucr.org.

π-π Stacking: The electron-rich bromophenyl rings can interact with each other through π-π stacking. These interactions, where the planes of the aromatic rings are arranged in either a face-to-face or offset manner, are a significant cohesive force in the crystals of many aromatic compounds.

Halogen Bonding: The bromine atom can act as a Lewis acid, accepting electron density from a nucleophilic atom on an adjacent molecule in what is known as a halogen bond.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these various intermolecular contacts within a crystal, providing a detailed fingerprint of the crystal packing environment iucr.org.

High-Resolution Spectroscopic Techniques

Spectroscopic methods are essential for confirming the molecular structure, particularly in a non-crystalline state (e.g., in solution), and for analyzing the nature of its chemical bonds.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect distinct signals for the aromatic protons, the two methylene (B1212753) (-CH₂-) groups of the propyl chain, and the amine (-NH₂) protons. The splitting patterns (e.g., triplets for the adjacent methylene groups) would confirm the connectivity of the propyl chain.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Signals would be expected for the four unique carbons of the bromophenyl ring and the three carbons of the propyl-amine chain. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish definitive structural assignments. COSY reveals which protons are spin-coupled to each other (i.e., on adjacent carbons), while HSQC correlates each proton signal with the carbon atom to which it is directly attached. This allows for unambiguous assignment of all H and C atoms in the molecule.

| Atom Position (from phenyl ring) | ¹H Chemical Shift (ppm, expected) | ¹³C Chemical Shift (ppm, expected) | Notes |

|---|---|---|---|

| C1-H (Aromatic) | ~7.40 (d) | ~131.6 | Aromatic protons ortho to Bromine |

| C2-H (Aromatic) | ~7.05 (d) | ~130.4 | Aromatic protons meta to Bromine |

| Cα-H₂ | ~2.65 (t) | ~31.5 | Methylene group attached to the phenyl ring |

| Cβ-H₂ | ~1.80 (quint) | ~33-34 | Central methylene group |

| Cγ-H₂ | ~2.75 (t) | ~40-42 | Methylene group attached to the amine |

| N-H₂ | Variable (broad s) | N/A | Amine protons, shift is concentration and solvent dependent |

Data based on analogues such as 3-(4-bromophenyl)propan-1-ol (B1278338) nih.gov and general principles of NMR spectroscopy rsc.org.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of absorption (IR) or scattering (Raman) are characteristic of specific functional groups and bond types, providing a molecular fingerprint.

Key expected vibrational modes for this compound include:

N-H Vibrations: Primary amines show two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region, as well as N-H bending (scissoring) vibrations around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl chain appears just below 3000 cm⁻¹.

C=C Aromatic Vibrations: Stretching vibrations of the phenyl ring typically occur in the 1450-1600 cm⁻¹ region.

C-Br Vibration: The carbon-bromine stretching vibration is expected at a lower frequency, typically in the 500-600 cm⁻¹ range.

The following table summarizes the key vibrational frequencies observed for the closely related compound 3-(4-bromophenyl)propan-1-ol, along with the expected frequencies for the amine-specific vibrations of the title compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Notes |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR | Characteristic for primary amine; would replace O-H stretch of the alcohol analog. |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Vibrations of the C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman | Vibrations of the C-H bonds on the propyl chain. |

| N-H Bend (Scissoring) | 1590 - 1650 | IR | Characteristic for primary amine. |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Ring stretching modes of the phenyl group. |

| C-N Stretch | 1030 - 1230 | IR | Vibration of the carbon-nitrogen bond. |

| C-Br Stretch | 500 - 600 | IR, Raman | Strong absorption characteristic of the bromo-substituent. |

Data derived from spectral information for 3-(4-bromophenyl)propan-1-ol nih.gov and general spectroscopic principles tandfonline.comripublication.com.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Derivatives

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous structural confirmation of novel compounds, including derivatives of this compound. This method provides the high degree of mass accuracy required to determine the elemental composition of a molecule, lending significant weight to proposed structures synthesized in research settings. scispace.commdpi.com The power of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

In the analysis of derivatives of this compound, HRMS is frequently employed post-synthesis to verify that the target transformation has occurred. Derivatization, such as acylation, is a common strategy used not only to explore structure-activity relationships but also to improve the analytical characteristics of a compound for mass spectrometric analysis. researchgate.net For instance, the trifluoroacetyl (TFA) and acetyl (Ac) derivatives of related compounds like 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) have been synthesized to aid in their reliable structural identification. researchgate.net

Research findings consistently demonstrate the utility of HRMS in confirming the structures of a wide array of derivatives. The close agreement between the calculated (theoretical) mass for a proposed chemical formula and the experimentally measured mass provides definitive evidence of a compound's identity. For example, the [M+H]⁺ ion for 1-(4-bromophenyl)-2-(methylamino)propan-1-one was determined by HRMS with chemical ionization (CI) to have a measured mass of 242.0164, which corresponds closely to the calculated mass of 242.0165 for the formula C₁₀H₁₃BrNO. researchgate.net Similarly, the N-methylbutanamide derivative of the core structure showed a measured [M+H]⁺ ion at m/z 256.0330, aligning almost perfectly with the calculated value of 256.0332 for C₁₁H₁₅⁷⁹BrNO. rsc.org

The following table summarizes HRMS data for several derivatives, showcasing the high accuracy of the technique.

| Derivative Compound | Molecular Formula | Ion Type | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|---|---|

| 1-(4-Bromophenyl)-2-(methylamino)propan-1-one | C₁₀H₁₃BrNO | [M+H]⁺ | 242.0165 | 242.0164 | researchgate.net |

| 3-(4-Bromophenyl)-N-methylbutanamide | C₁₁H₁₅⁷⁹BrNO | [M+H]⁺ | 256.0332 | 256.0330 | rsc.org |

| 2-(4-Bromophenyl)-1,3-benzoxazole | C₁₃H₈BrNO | [M]⁺ | 274.1127 | 274.1221 | arabjchem.org |

| (±)-9-Bromo-N-(3-(4-bromophenyl)propyl)-11-chloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide | C₂₉H₂₃Br₂ClN₂O | [M+H]⁺ | 629.9869 (based on formula) | Not explicitly stated, but structure confirmed | acs.org |

| 2-(2-Bromophenyl)-N-(thiazol-2-yl)cyclopropane-1-carboxamide | C₁₃H₁₁BrN₂OS | [M+Na]⁺ | 403.0628 (for C₁₇H₂₁BrN₂NaO₃) | 403.0636 (for C₁₇H₂₁BrN₂NaO₃) | mdpi.com |

This precise mass determination is crucial for distinguishing between isomers and eliminating other potential structures, thereby providing unequivocal proof of the synthesized derivative's identity. scispace.commdpi.com The data generated through HRMS is a critical component of the comprehensive spectroscopic elucidation required for novel chemical entities.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for predicting the structural and electronic properties of molecules. acs.org For derivatives of 3-(4-Bromophenyl)propan-1-amine, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to gain insights into their molecular characteristics. nih.govresearchgate.net

Molecular Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO, MEP, Fukui Functions)

Molecular Geometry Optimization: The first step in computational analysis involves optimizing the molecular geometry to find the most stable conformation of the molecule. For related aniline (B41778) compounds, theoretical calculations have been shown to be in good agreement with experimental data, with minor deviations attributed to the difference between the gaseous phase of calculations and the solid phase of experimental data. dntb.gov.ua

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate an electron, while the LUMO's energy indicates its capacity to accept an electron. thaiscience.info The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. semanticscholar.org For instance, in studies of related aromatic amines, the HOMO-LUMO gap has been used to assess their reactivity and stability. thaiscience.infosemanticscholar.org In many brominated aromatic compounds, the HOMO is often localized over the phenyl ring, while the LUMO may be distributed across the entire molecule. nih.gov

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. benthamopen.com Red-colored regions on an MEP map indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are attractive to nucleophiles. For aniline derivatives, the nitrogen atom of the amino group typically presents a region of negative potential. nih.gov

Fukui Functions: Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. tandfonline.com The condensed Fukui function, fk+, indicates the propensity of an atomic site to undergo a nucleophilic attack, while fk- points to sites for electrophilic attack. nih.govtandfonline.com For aniline derivatives, the nitrogen atom and specific carbons on the aromatic ring are often identified as key reactive sites through Fukui function analysis. uchile.clacs.org

| Computational Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A larger gap implies higher stability and lower reactivity. semanticscholar.org |

| MEP Negative Regions | Areas of negative electrostatic potential (electron-rich). | Likely sites for electrophilic attack, expected around the nitrogen atom. nih.gov |

| MEP Positive Regions | Areas of positive electrostatic potential (electron-deficient). | Likely sites for nucleophilic attack. |

| Fukui Function (f+) | Predicts sites for nucleophilic attack. | Identifies specific atoms susceptible to attack by nucleophiles. tandfonline.com |

| Fukui Function (f-) | Predicts sites for electrophilic attack. | Identifies specific atoms susceptible to attack by electrophiles. tandfonline.com |

Prediction and Assignment of Vibrational Spectra

Theoretical vibrational spectra (FT-IR and FT-Raman) can be calculated using DFT methods and are often compared with experimental data to confirm the molecular structure and assign vibrational modes. nih.govresearchgate.net For a precise comparison, calculated harmonic frequencies are typically scaled to account for anharmonicity and other systematic errors. mdpi.com In studies of related molecules like p-bromoaniline and other aniline derivatives, a good agreement between theoretical and experimental spectra has been achieved, allowing for a detailed assignment of the fundamental vibrational modes based on the Potential Energy Distribution (PED). nih.govresearchgate.net Key vibrational modes for this compound would include N-H stretching of the amine group, C-H stretching of the aromatic ring and alkyl chain, and the C-Br stretching vibration.

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Comments |

| N-H Stretching | 3300-3500 | Typically appears as one or two bands for a primary amine. |

| Aromatic C-H Stretching | 3000-3100 | Characteristic of the benzene (B151609) ring. |

| Aliphatic C-H Stretching | 2850-2960 | Arises from the propyl chain. |

| N-H Bending | 1590-1650 | A key vibrational mode for primary amines. |

| Aromatic C=C Stretching | 1450-1600 | Multiple bands are expected from the phenyl ring. |

| C-N Stretching | 1020-1250 | Associated with the amine group attached to the alkyl chain. |

| C-Br Stretching | 500-600 | A characteristic vibration for the bromo-substituent. |

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the classical Lewis structure concept. uni-muenchen.deuni-rostock.de A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). wisc.edu These interactions represent the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. uni-muenchen.deacs.org

For molecules like this compound, NBO analysis can reveal hyperconjugative interactions, such as those between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C or C-H bonds, which contribute to the stability of the molecule. semanticscholar.org Furthermore, interactions involving the π-system of the benzene ring and the bromine atom's lone pairs with adjacent antibonding orbitals can be quantified, providing a detailed picture of intramolecular charge transfer (ICT). semanticscholar.org

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative) | Interaction Type |

| LP (N) | σ(C-C) | High | Hyperconjugation, stabilization of the amine group. |

| LP (Br) | π(C=C)ring | Moderate | Resonance effect of the bromine atom on the phenyl ring. |

| π(C=C)ring | π*(C=C)ring | High | π-electron delocalization within the aromatic ring. |

Mechanistic Studies and Reaction Pathway Elucidation

Understanding the reaction mechanisms for the synthesis of this compound is crucial for optimizing reaction conditions and yields. A common route to such amines is through the hydroamination of alkenes.

Transition State Analysis and Energy Profiles

The hydroamination of alkenes, such as the reaction of an amine with a substituted styrene, can be catalyzed by various transition metals. libretexts.orgresearchgate.net Theoretical studies, often employing DFT, are used to map out the potential energy surface of the reaction, identifying intermediates and transition states. libretexts.orglongdom.org For instance, in the hydroamination of styrene, a proposed mechanism involves the insertion of the alkene into a metal-amide bond through a four-membered transition state. acs.org The energy of this transition state is a critical factor in determining the reaction rate. Computational analysis can provide the geometry and energy of such transition states, offering insights into the steric and electronic factors that influence the reaction barrier.

Molecular Modeling and Dynamics Simulations

Molecular modeling of this compound would likely employ quantum chemical methods, such as Density Functional Theory (DFT), to elucidate its electronic structure and properties. These calculations could predict molecular geometries, vibrational frequencies (infrared and Raman spectra), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The large, heavy bromine atom would necessitate the use of appropriate basis sets that can accurately account for its electron-rich nature.

Molecular dynamics (MD) simulations could be utilized to understand the compound's behavior in a condensed phase, such as in a solvent or interacting with a biological target. These simulations would model the movement of atoms over time, providing insights into conformational flexibility, intermolecular interactions, and solvation effects. Key parameters that could be investigated include:

Conformational Analysis: Identifying the most stable three-dimensional arrangements of the molecule.

Interaction Potentials: Simulating how the molecule interacts with other molecules, which is crucial for understanding its behavior in solution and its potential binding to biological macromolecules.

Solvation Free Energy: Calculating the energy change when the molecule is transferred from a vacuum to a solvent, which is important for predicting its solubility.

Comparison of Theoretical Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this comparison would be essential to ensure the accuracy of the computational methods employed.

| Experimental Technique | Theoretical Prediction to be Compared | Significance of Comparison |

| X-ray Crystallography | Optimized molecular geometry (bond lengths, bond angles, dihedral angles) | Validates the accuracy of the computational method in predicting the solid-state structure. |

| Infrared (IR) Spectroscopy | Calculated vibrational frequencies | Confirms the assignment of experimental IR bands to specific molecular vibrations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Calculated chemical shifts | Aids in the interpretation of experimental NMR spectra and confirms the predicted electronic environment of the nuclei. |

| UV-Vis Spectroscopy | Calculated electronic transition energies | Helps to understand the electronic structure and predict the absorption of light by the molecule. |

Discrepancies between theoretical predictions and experimental data can often provide deeper insights into the molecular system, such as identifying the presence of strong intermolecular interactions in the solid state that are not accounted for in gas-phase calculations.

Stereochemical Aspects of 3 4 Bromophenyl Propan 1 Amine and Its Analogues

Asymmetric Synthesis Approaches for Chiral Derivatives

The creation of chiral derivatives of 3-(4-bromophenyl)propan-1-amine with high enantiomeric purity is essential for evaluating their specific biological and chemical properties. Researchers have developed several strategies to achieve this, primarily focusing on asymmetric catalysis and the use of chiral building blocks.

One of the most efficient methods for preparing chiral amines is through direct asymmetric reductive amination (DARA). d-nb.info This approach involves the one-step coupling of a ketone with an amine, catalyzed by an iridium-phosphoramidite complex, to generate chiral secondary amines with high yields and excellent enantioselectivity. d-nb.info For instance, the DARA of various ketones with primary alkyl amines, such as 3-phenylpropylamine (B116678) (an analogue of the title compound), has been successfully demonstrated. d-nb.info The use of sterically tunable chiral phosphoramidite (B1245037) ligands is crucial for controlling the enantioselectivity of the reaction. d-nb.info

Another significant approach is the asymmetric hydrogenation of prochiral precursors. Catalytic asymmetric transfer hydrogenation (ATH) under dynamic kinetic resolution (DKR) conditions has been employed to synthesize γ-alkyl-β-hydroxy-α-Me-amino acids, which are structurally related to derivatives of this compound. bohrium.com The stereochemical outcome of these reactions is highly dependent on the substrate's structure and the potential for intramolecular hydrogen bonding, which can influence reactivity and diastereoselectivity. bohrium.com

The use of chiral synthons, such as naturally occurring amino acids, provides a reliable route to enantiomerically pure compounds. nih.gov Amino acids can be converted into chiral azido (B1232118) alcohols, which then undergo further transformations, like copper-catalyzed cycloaddition reactions, to produce complex chiral molecules without racemization. nih.gov Similarly, the stereoselective synthesis of β-aryl-γ-lactams, which serve as key intermediates for γ-amino acids, has been explored. researchgate.net These methods often involve derivatization with a chiral resolving agent, such as (S)-Naproxen, to separate enantiomers. researchgate.net

Furthermore, biocatalysis offers a powerful tool for asymmetric synthesis. ω-Transaminases (ω-TAs) are increasingly used for their ability to synthesize optically pure β- and γ-amino acids with high enantiomeric excess (ee >99%) from prochiral ketones. researchgate.net

| Method | Catalyst/Reagent | Substrate Type | Product Type | Key Finding |

| Direct Asymmetric Reductive Amination (DARA) | Iridium-phosphoramidite complex | Ketones, Primary alkyl amines | Chiral secondary N-alkyl amines | Highly efficient (0.05 mol% catalyst) for a broad range of substrates, achieving high yields and enantioselectivity. d-nb.info |

| Asymmetric Transfer Hydrogenation (ATH DKR) | Ruthenium-based catalysts | β-ketoesters, β-keto-anilides | syn-β-hydroxy-α-amino acids | Intramolecular hydrogen bonding in anilide substrates reverses diastereoselectivity from anti to the desired syn product. bohrium.com |

| Chiral Pool Synthesis | (S)-Naproxen | β-aryl-γ-lactams | Enantiopure γ-amino acids | Use of a chiral derivatizing agent allows for the resolution and synthesis of enantiomerically pure γ-lactams and their corresponding amino acids. researchgate.net |

| Biocatalysis | ω-Transaminases (e.g., St-TA) | Prochiral ketones | Chiral β- and γ-amino acids | Provides access to optically pure amino acids with >99% enantiomeric excess through asymmetric synthesis. researchgate.net |

Investigation of Stereoelectronic Effects on Reactivity

Stereoelectronic effects, which describe the influence of orbital overlap on the geometry and reactivity of a molecule, play a crucial role in the chemical behavior of this compound and its analogues. uoh.edu.iq These effects dictate the most stable conformation of the molecule and influence the pathways of its reactions. uoh.edu.iqbaranlab.org

A key stereoelectronic interaction in this molecule is hyperconjugation. This involves the donation of electron density from a filled bonding orbital (like a C-H or C-C σ-bond) into an adjacent empty or partially filled orbital (like a σ* anti-bonding orbital). In the flexible propan-1-amine chain, rotation around the C-C single bonds allows the molecule to adopt conformations that maximize these stabilizing interactions. For example, a gauche conformation that allows for optimal overlap between a C-H σ-bond and the C-N σ* orbital can influence the amine's basicity and nucleophilicity. uoh.edu.iq

The presence of the lone pair of electrons on the nitrogen atom is particularly significant. The orientation of this lone pair relative to adjacent bonds can dramatically affect reactivity. An anti-periplanar arrangement of the lone pair to a vicinal C-C bond is generally favored, influencing the molecule's conformational equilibrium. baranlab.org This preferred conformation can impact rates of oxidation and deprotonation at adjacent sites. uoh.edu.iqbaranlab.org

The 4-bromophenyl group also contributes to the stereoelectronic profile. The electron-withdrawing nature of the bromine atom and the π-system of the aromatic ring can influence the electron density along the propyl chain through inductive and resonance effects. These electronic shifts can affect the pKa of the amino group and the reactivity of the benzylic position in related derivatives. In catalytic processes, such as asymmetric hydrogenation, stereoelectronic effects within the catalyst-substrate complex are critical for achieving high enantioselectivity. sioc.ac.cn The electronic properties of the ligand and substrate must be finely tuned to create a transition state that favors the formation of one enantiomer over the other. sioc.ac.cn

Enantioselective Transformations

Enantioselective transformations are reactions that convert a prochiral substrate into a chiral product, where one enantiomer is formed in preference to the other. For a molecule like this compound, such transformations are key to accessing its chiral derivatives.

A prime example is the enantioselective reduction of imines or related precursors. The asymmetric reduction of (E)- and (Z)-O-benzyloximes using a spiroborate catalyst derived from a chiral amino alcohol can produce nonracemic primary amines with high enantiomeric excess. nih.gov This method could be applied to a suitable ketoxime precursor to yield chiral this compound.

Organocatalysis provides another powerful avenue for enantioselective transformations. For instance, the Michael addition of aldehydes to nitroalkenes, catalyzed by chiral primary amine-salicylamides, produces γ-nitroaldehydes with high enantioselectivity (up to 95% ee). mdpi.com A related transformation is the enantioselective Michael reaction of aminomaleimides with nitroolefins, catalyzed by bifunctional Takemoto's catalysts, which can achieve up to 94% ee. nih.gov These methods are relevant for building chiral carbon skeletons that could be elaborated into analogues of this compound.

The synthesis of β-aryl-β-amino acid esters via the Rodionov reaction using microwave irradiation has also been shown to be stereoselective. researchgate.net This reaction, when carried out with a chiral amine, can lead to the formation of diastereomeric products, demonstrating the influence of existing chirality on the formation of a new stereocenter. researchgate.net Furthermore, iridium-catalyzed hydroamination of terminal allylic amines has been explored for the regioselective synthesis of 1,4-diamines, a transformation with potential for future asymmetric development. illinois.edu

| Transformation | Catalyst/Reagent | Substrate | Product | Enantioselectivity (ee) / Diastereoselectivity |

| Asymmetric Reduction | Spiroborate catalyst | O-Benzyloximes | Primary amines | Up to 99% ee. nih.gov |

| Conjugate Addition | Chiral monosalicylamides | α,α-Disubstituted aldehydes, Nitroalkenes | γ-Nitroaldehydes | Up to 95% ee. mdpi.com |

| Michael Reaction | Takemoto's catalyst | Aminomaleimides, Nitroolefins | Substituted pyrrole-2,5-diones | Up to 94% ee. nih.gov |

| Rodionov Reaction | Chiral amine | Aldehyde, Malonic ester | β-aryl-β-amino acid ester | Diastereoselective. researchgate.net |

Role As a Key Synthetic Intermediate in Organic Chemistry

Precursor for Complex Organic Scaffolds and Heterocyclic Systems

The strategic placement of the amine and the reactive bromophenyl group enables 3-(4-Bromophenyl)propan-1-amine to be an effective precursor for the synthesis of intricate organic scaffolds, particularly heterocyclic systems which are prevalent in medicinal chemistry and materials science.

The primary amine can be readily converted into other functional groups, such as amides or ketones, which then participate in cyclization reactions. For instance, derivatives like 3-(4-bromobenzoyl)propionic acid are used to synthesize novel 1,3,4-oxadiazole (B1194373) rings. researchgate.netresearchgate.net In these syntheses, the carboxylic acid derivative is reacted with various aryl acid hydrazides in the presence of a dehydrating agent like phosphorous oxychloride to form the five-membered oxadiazole ring system. researchgate.netresearchgate.net These resulting 2,5-disubstituted 1,3,4-oxadiazoles are investigated for a range of biological activities. ijpsjournal.com

Similarly, precursors derived from the bromophenylpropane scaffold are employed in the construction of other heterocyclic systems. Chalcones, which are α,β-unsaturated ketones, can be prepared from related 4-bromoacetophenones and subsequently used to synthesize pyrazoline derivatives by reacting them with hydrazine (B178648) hydrate. scispace.com Furthermore, the reaction of related N-substituted amines with isothiocyanates can lead to the formation of 1,3,5-thiadiazine heterocycles. tandfonline.com The bromophenyl moiety in these structures is significant as it provides a site for further molecular elaboration through cross-coupling reactions, allowing for the introduction of additional complexity and diversity.

Table 1: Heterocyclic Systems Derived from this compound Precursors

| Precursor Type | Reagents | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 3-(4-Bromobenzoyl)propionic acid | Aryl acid hydrazides, POCl₃ | 1,3,4-Oxadiazoles | researchgate.netresearchgate.net |

| 1-(4-Bromophenyl)ethanone (related ketone) | Aldehydes, Hydrazine | Pyrazolines (via chalcones) | |

| N-substituted amines | Isothiocyanates | 1,3,5-Thiadiazines | tandfonline.com |

| 3-Amino-2-(4-bromophenyl)propan-1-ol | Tosyl chloride, cyclization | Azetidines | researchgate.net |

Building Block for Functional Materials and Catalysis

The distinct functionalities of this compound make it a valuable building block in the development of functional materials and catalysts. The primary amine group is a common anchor point for attaching the molecule to polymer backbones or surfaces. The bromophenyl group can be converted into other functional moieties or used in polymerization reactions, such as Suzuki-Miyaura coupling, to create conjugated polymers with specific electronic or optical properties. ijpsjournal.com

In catalysis, amines are fundamental components of many chiral ligands and organocatalysts. scbt.comacs.org The amine functionality in this compound can be incorporated into larger ligand frameworks designed to coordinate with transition metals. The electronic properties of the resulting metal complex can be fine-tuned by modifying the substituents on the phenyl ring, where the bromo-group serves as a convenient starting point for such modifications. For example, imidazole (B134444) derivatives synthesized from related brominated precursors have been explored for their potential applications in catalysis due to their unique electronic properties.

Ligand Synthesis for Organometallic Chemistry

The amine group in this compound is a key functional handle for the synthesis of ligands for organometallic chemistry. beilstein-journals.org Amines are common nitrogen donors in a variety of ligand types, including P,N-ligands, which are highly effective in many asymmetric catalytic reactions. sioc.ac.cnnih.gov A general strategy involves the condensation of the amine with aldehydes or the reaction with chlorophosphines to create bidentate or polydentate ligands. beilstein-journals.org

For example, Schiff base ligands can be prepared by condensing the primary amine with a suitable aldehyde. The resulting imine, often in conjunction with another nearby donor group, can chelate to a metal center. Research has shown the synthesis of Co(II), Ni(II), Cu(II), and Zn(II) complexes from Schiff base ligands derived from the condensation of 4-amino-3-mercapto-1,2,4-triazine derivatives with aldehydes like 3-(p-bromophenyl)-1-phenyl-1H-pyrazolecarboxaldehyde. researchgate.net The presence of the bromophenyl group in such ligands offers a site for post-coordination modification, allowing for the synthesis of multimetallic complexes or for tethering the complex to a support. This versatility is crucial in creating catalysts with tailored reactivity and selectivity for applications in fields such as cross-coupling reactions and asymmetric hydrogenation. dokumen.pub

Generation of Diversely Substituted Derivatives for Academic Exploration

A primary use of this compound in academic research is as a scaffold for generating libraries of diversely substituted derivatives. The combination of the amine and the bromo-functionalized ring allows for systematic structural modifications to explore structure-activity relationships (SAR).

The amine can be derivatized through reactions like N-alkylation or N-acylation. The resulting secondary or tertiary amines and amides can then be evaluated for their biological or material properties. For example, β-aminoketones have been synthesized by reacting secondary amines with 1-(4-bromophenyl)-3-(N,N-dimethylamino)propan-1-one hydrochloride, a Mannich base. mdpi.com These aminoketone derivatives have been explored as potential antifungal agents. mdpi.com

Simultaneously, the bromine atom can be replaced with a vast array of substituents using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of different aryl, alkyl, or heteroatom groups, leading to a wide range of analogues from a single precursor. Researchers have synthesized new 3-amino-1-arylpropan-1-one derivatives by first performing a nucleophilic substitution on a related chloropropanone with an amine, followed by a Suzuki coupling reaction on the bromophenyl moiety to introduce different aryl groups. semanticscholar.org This dual approach to derivatization makes this compound a powerful tool for generating chemical diversity and exploring new chemical space.

Table 2: Examples of Substituted Derivatives from (Bromo)phenylpropane Scaffolds

| Scaffold/Precursor | Reaction Type | Derivative Class | Purpose of Exploration | Reference |

|---|---|---|---|---|

| 1-(4-Bromophenyl)-3-chloropropan-1-one | Nucleophilic substitution, Suzuki coupling | 3-Amino-1-biaryl-propan-1-ones | Enzyme inhibition studies | semanticscholar.org |

| 1-(4-Bromophenyl)-3-(N,N-dimethylamino)propan-1-one | Mannich-type reaction (amine exchange) | β-Aminoketones | Antifungal agent development | mdpi.com |

| 2-(4-Bromophenyl)methyl cyanide | Reduction, cyclization | 3-(4-Bromophenyl)azetidine | Synthesis of novel heterocyclic systems | researchgate.net |

| 3-Amino-3-(4-bromophenyl)propan-1-ol | Reduction | This compound | Intermediate for further synthesis |

Conclusion and Future Research Perspectives

Summary of Current Research Status and Synthetic Advances

3-(4-Bromophenyl)propan-1-amine is a primary amine containing a bromophenyl group. Its structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science fields. Current research has established several synthetic routes to this compound, often starting from commercially available precursors like 3-(4-bromophenyl)-1-propanol or 4-bromobenzaldehyde (B125591).

Key synthetic strategies include:

Reduction of corresponding amides or nitriles: This is a common and effective method for preparing primary amines.

Reductive amination of aldehydes: This involves the reaction of an aldehyde with an amine in the presence of a reducing agent.

Gabriel synthesis: A classic method for the synthesis of primary amines from primary alkyl halides.

Hofmann rearrangement: This reaction converts an amide into a primary amine with one fewer carbon atom.

Recent advancements have focused on developing more efficient and environmentally friendly synthetic methods. These include the use of novel catalysts and reaction conditions to improve yields and reduce byproducts. For instance, some methods employ transition-metal catalyzed reactions to achieve high selectivity and efficiency.

Emerging Methodologies for Efficient Synthesis

The quest for more efficient and sustainable synthetic routes to this compound and its derivatives is an active area of research. Emerging methodologies focus on several key areas:

Catalytic C-H Amination: Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. The development of catalysts that can selectively introduce an amino group into the propyl chain of a 4-bromophenyl precursor would represent a significant step forward. core.ac.uk

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of this compound could lead to more efficient and cost-effective production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is gaining increasing attention due to their high selectivity and mild reaction conditions. The identification or engineering of an enzyme capable of catalyzing the amination of a suitable precursor could provide a green and highly efficient route to this compound.

Multicomponent Reactions: These reactions, in which three or more reactants combine in a single step to form a product, offer a high degree of atom economy and synthetic efficiency. core.ac.uk Designing a multicomponent reaction that yields this compound or a close derivative would be a significant breakthrough. core.ac.uk

Unexplored Reactivity and Novel Derivatization Opportunities

The reactivity of this compound offers numerous opportunities for the synthesis of novel derivatives with potentially interesting biological or material properties. The presence of both a primary amine and a bromoaryl group allows for a wide range of chemical transformations.

Table 1: Potential Derivatization Reactions of this compound

| Reactive Site | Reaction Type | Potential Products |

| Primary Amine | Acylation | Amides |

| Alkylation | Secondary and Tertiary Amines | |

| Schiff Base Formation | Imines | |

| Urea/Thiourea (B124793) Formation | Ureas and Thioureas | |

| Bromoaryl Group | Suzuki Coupling | Biaryl compounds |

| Sonogashira Coupling | Aryl alkynes | |

| Buchwald-Hartwig Amination | N-Aryl amines | |

| Heck Reaction | Aryl alkenes |

Beyond these well-established reactions, there are several areas of unexplored reactivity that warrant investigation:

Intramolecular Cyclization: Under appropriate conditions, the amine and the bromophenyl group could undergo an intramolecular reaction to form novel heterocyclic scaffolds.

Directed C-H Functionalization: The amine group could be used as a directing group to functionalize the aromatic ring at the ortho position, leading to the synthesis of polysubstituted aromatic compounds.

Polymerization: The bifunctional nature of this molecule makes it a potential monomer for the synthesis of novel polymers with tailored properties.

The derivatization of this compound has led to the synthesis of compounds with various biological activities. For example, derivatives have been investigated for their potential as antidepressants and for their activity against various pathogens. researchgate.net

Advanced Computational Modeling for Predictive Chemical Synthesis and Design

Computational chemistry offers powerful tools for understanding and predicting the reactivity and properties of molecules, which can significantly accelerate the discovery and development of new synthetic methods and functional molecules.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the reaction pathways of different synthetic routes to this compound. core.ac.ukresearchgate.net This can provide valuable insights into the reaction mechanism, identify rate-limiting steps, and guide the optimization of reaction conditions. core.ac.ukresearchgate.net

Predicting Reactivity and Selectivity: Computational models can be used to predict the regioselectivity and stereoselectivity of various reactions involving this compound. This can help in designing experiments and avoiding the formation of unwanted byproducts.

Virtual Screening for Novel Derivatives: By computationally generating a library of virtual derivatives of this compound and predicting their properties (e.g., binding affinity to a biological target), it is possible to identify promising candidates for synthesis and experimental testing.

Designing Novel Catalysts: Computational methods can be employed to design new catalysts with improved activity and selectivity for the synthesis of this compound. This involves modeling the interaction between the catalyst and the reactants and identifying structural features that promote the desired transformation.

The integration of advanced computational modeling with experimental work holds great promise for unlocking the full potential of this compound as a versatile building block in chemical synthesis and for the rational design of new molecules with desired functionalities.

Q & A

Q. What are the common synthetic routes for 3-(4-Bromophenyl)propan-1-amine, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, reacting 4-bromophenylacetonitrile with propan-1-amine under catalytic hydrogenation conditions can yield the target compound. Key optimization strategies include:

- Temperature control : Maintaining 50–70°C to balance reaction rate and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol/water mixtures improve hydrogenation efficiency.

- Catalyst tuning : Palladium on carbon (Pd/C) or Raney nickel for reductive steps, with catalyst loading adjusted to 5–10 wt% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- NMR :

- ¹H NMR : Look for triplet signals at δ 2.6–2.8 ppm (CH₂ adjacent to NH₂) and aromatic protons (δ 7.3–7.5 ppm) from the 4-bromophenyl group.

- ¹³C NMR : A resonance at δ 40–45 ppm corresponds to the CH₂NH₂ group, while the quaternary carbon attached to bromine appears at δ 120–125 ppm.

- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ should align with the molecular weight (228.09 g/mol). Fragmentation patterns often include loss of NH₂ (m/z 211) and Br (m/z 149) .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to other halogens?

Methodological Answer: Bromine’s moderate electronegativity and leaving-group ability make it reactive under SNAr (nucleophilic aromatic substitution) conditions. Compared to chloro analogs (e.g., 3-(4-chlorophenyl)propan-1-amine), bromine enhances reactivity due to its lower C-X bond dissociation energy. Key experimental observations include:

- Faster reaction rates with amines or thiols in polar solvents (e.g., DMSO).

- Competitive elimination pathways require careful control of base strength (e.g., K₂CO₃ vs. NaOH) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data regarding the compound’s reactivity or stability?

Methodological Answer: Discrepancies often arise from solvent effects or transition-state approximations in computational models. Strategies include:

- Experimental validation : Use kinetic studies (e.g., monitoring reaction progress via HPLC) to compare with DFT-predicted activation energies.

- Solvent modeling : Incorporate explicit solvent molecules (e.g., water or ethanol) in simulations to improve accuracy.

- Crystallographic validation : Resolve molecular geometry via X-ray diffraction (using SHELX for refinement) to compare with computed structures .

Q. What strategies are recommended for analyzing stereochemical outcomes in reactions involving this compound?

Methodological Answer:

- Chiral chromatography : Use columns like Chiralpak IA/IB to separate enantiomers and determine enantiomeric excess (ee).

- Circular Dichroism (CD) : Correlate CD spectra with computational predictions (e.g., TD-DFT) to assign absolute configurations.

- Kinetic resolution : Monitor racemization rates under varying pH/temperature to optimize asymmetric synthesis conditions .

Q. How does the electronic nature of substituents on the phenyl ring affect the compound’s biological interactions (e.g., enzyme inhibition)?

Methodological Answer: Electron-withdrawing groups (e.g., Br) enhance binding to electron-rich enzyme active sites. Comparative studies show:

- Bromo vs. methoxy : Bromine increases binding affinity to cytochrome P450 enzymes (ΔG = -5.2 kcal/mol vs. -3.8 kcal/mol for methoxy).

- Fluoro vs. bromo : Fluorine’s smaller size reduces steric hindrance but weakens π-π stacking interactions.

- Experimental design : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and molecular docking (e.g., AutoDock Vina) for structural insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.